molecular formula C28H27N3O5 B331145 3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B331145
M. Wt: 485.5 g/mol
InChI Key: SVAPJUOFTYQPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a furan ring, and a dibenzo[b,e][1,4]diazepin core, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the furan ring and the nitrophenyl group. The final steps involve the addition of the propionyl group and the necessary functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring and the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties may make it useful in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The nitrophenyl group and the furan ring may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 11-(5-{2-nitrophenyl}-2-furyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

What sets 3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the nitrophenyl group, furan ring, and dibenzo[b,e][1,4]diazepin core provides a unique platform for exploring various chemical and biological interactions.

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

9,9-dimethyl-6-[5-(3-nitrophenyl)furan-2-yl]-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H27N3O5/c1-4-25(33)30-21-11-6-5-10-19(21)29-20-15-28(2,3)16-22(32)26(20)27(30)24-13-12-23(36-24)17-8-7-9-18(14-17)31(34)35/h5-14,27,29H,4,15-16H2,1-3H3

InChI Key

SVAPJUOFTYQPFQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.